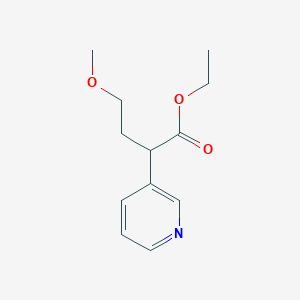![molecular formula C11H12F2N2 B2870012 [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287290-00-8](/img/structure/B2870012.png)
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a hydrazine derivative with a bicyclic pentane (bicyclo[1.1.1]pentane) and a difluorophenyl group. Hydrazine derivatives are known for their reactivity and are used in various chemical reactions. The presence of the difluorophenyl group could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a bicyclic pentane ring, a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, and a hydrazine group. The exact spatial arrangement would depend on the specifics of the compound’s synthesis .Chemical Reactions Analysis
As a hydrazine derivative, this compound could participate in a variety of chemical reactions. Hydrazines are known to react with carbonyl compounds to form hydrazones, and they can also participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and influence its reactivity. The hydrazine group could make the compound polar and potentially increase its solubility in polar solvents .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, some hydrazine derivatives are used as antitubercular agents, while others have found use in the treatment of hypertension . Without more specific information, it’s difficult to predict the exact mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-7-1-2-9(13)8(3-7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNWTUWIPWJCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)


![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)


